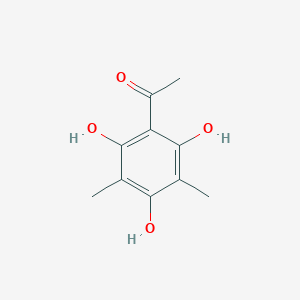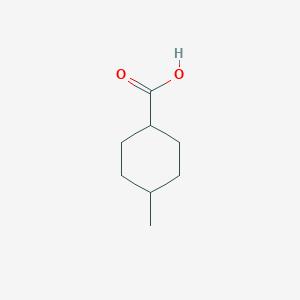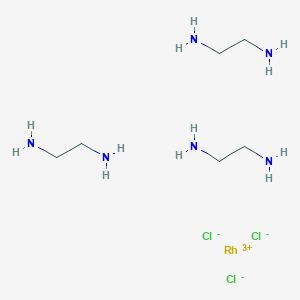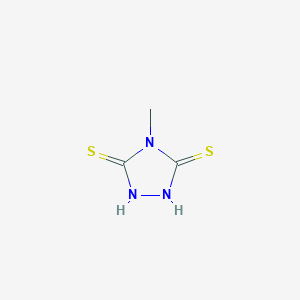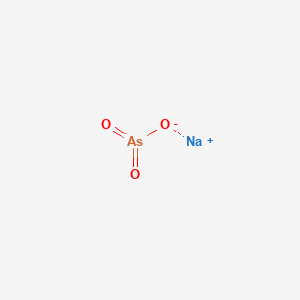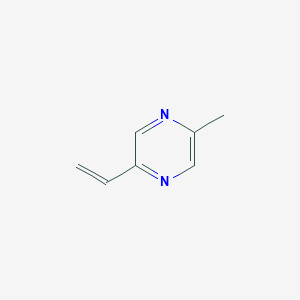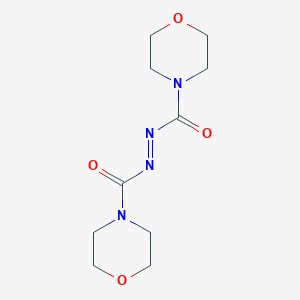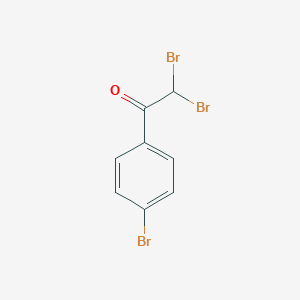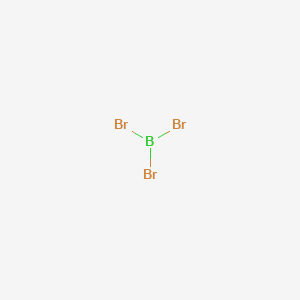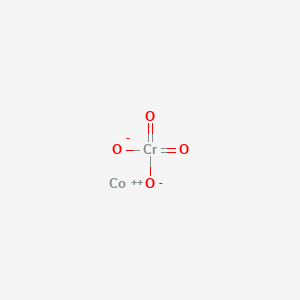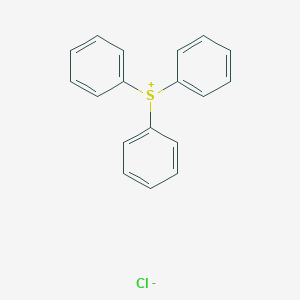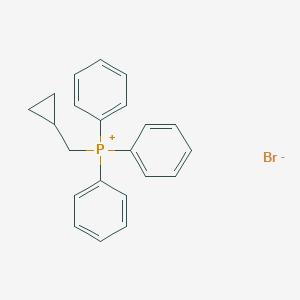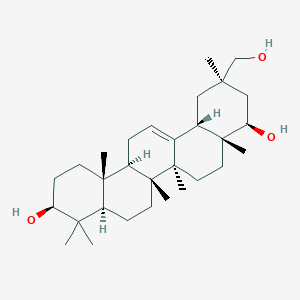
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol is a natural product found in Delphinium barbeyi with data available.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- The chemical under consideration has been explored in the synthesis and stereochemical analysis of various compounds. For instance, a study by Morishita et al. (1992) focused on the synthesis and stereochemistry of glycosides related to this chemical, emphasizing the importance of stereochemical configurations in the synthesis process (Morishita, Honmi, Ito, & Maeba, 1992).
Pharmacological Properties
- Abekura et al. (2019) investigated the anti-inflammatory effects of a compound structurally related to the one . Their findings highlighted the compound's ability to inhibit inflammatory responses, which could be relevant for understanding the pharmacological potential of similar compounds (Abekura, Park, Kwak, Ha, Cho, Chang, Ha, Chang, Lee, & Chung, 2019).
Chemical Reactions and Derivatives
- Izquierdo et al. (1999) explored the reactions and synthesis of derivatives related to this compound, demonstrating the versatility and reactivity of such chemicals in creating a variety of structurally complex molecules (Izquierdo, Plaza, Robles, Rodríguez, Ramirez, & Mota, 1999).
Conformational Analysis
- The compound's structure lends itself to detailed conformational analysis, as demonstrated by research on similar molecules. For example, the work of Camps et al. (1997) on propanobenzo[7]annulene derivatives provided insights into the conformational aspects of such complex molecules, which could be applicable to the compound (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Biological and Medicinal Chemistry
- Studies like those conducted by Bekker et al. (2013) on conjugates of bisphosphonates with ursolic, betulonic, and betulinic acids reflect the broader interest in synthesizing and analyzing compounds with potential biological and medicinal applications. The research techniques and findings may offer valuable insights for studying the compound (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
Propiedades
Número CAS |
10379-65-4 |
|---|---|
Nombre del producto |
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Fórmula molecular |
C30H50O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)32)9-8-19-20-16-26(3,18-31)17-24(33)27(20,4)14-15-29(19,30)6/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
Clave InChI |
FNQMKNAFKUCFHU-UOPKKJJPSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





